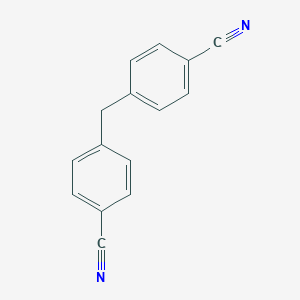

4,4'-Methylenedibenzonitrile

Description

The exact mass of the compound 4-[(4-Cyanophenyl)methyl]benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174860. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-cyanophenyl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPFUQAZWHBITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306278 | |

| Record name | 4,4'-Methylenedibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-37-2 | |

| Record name | 4,4'-Methylenebisbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10466-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Methylenedibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-METHYLENEBISBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03E7XYB5GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Methylenedibenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Methylenedibenzonitrile, a key intermediate in organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its relevance in pharmaceutical development, supported by spectroscopic analysis and safety information.

Core Properties of this compound

This compound, also known as 4,4'-dicyanodiphenylmethane, is an aromatic nitrile with the chemical formula C₁₅H₁₀N₂.[1] It is characterized by two benzonitrile units linked by a methylene bridge.[1] At room temperature, it exists as a white to off-white solid.[1] Its symmetric structure results in a simplified pattern in its nuclear magnetic resonance (NMR) spectra.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 10466-37-2 |

| Molecular Formula | C₁₅H₁₀N₂ |

| Molecular Weight | 218.25 g/mol [1] |

| Melting Point | 167 - 175 °C |

| Boiling Point (Predicted) | 410.6 ± 38.0 °C |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ |

| Solubility | Slightly soluble in Chloroform |

| Appearance | White to Off-White Solid |

Synthesis of this compound

The most common synthetic route to this compound is a two-step process commencing with the benzylic bromination of 4-methylbenzonitrile, followed by a coupling reaction.[1]

Experimental Protocols

Step 1: Synthesis of 4-(bromomethyl)benzonitrile via Wohl-Ziegler Bromination

This initial step involves the free-radical bromination of 4-methylbenzonitrile at the benzylic position using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

-

Materials:

-

4-methylbenzonitrile

-

N-bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Dry Carbon Tetrachloride (CCl₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile (1.0 g, 8.32 mmol) in 30 mL of dry CCl₄.[2]

-

To this solution, add N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN.[2]

-

Heat the reaction mixture to reflux and maintain for 8 hours.[2]

-

Upon completion, cool the mixture and filter to remove the succinimide byproduct.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

Allow the concentrated solution to stand overnight for recrystallization.[2]

-

Collect the crystalline product, 4-(bromomethyl)benzonitrile, by filtration and dry. The expected yield is approximately 90%.[2]

-

Step 2: Synthesis of this compound

While several coupling strategies can be envisioned, a common approach involves the reaction of the benzylic bromide with a suitable nucleophile. An alternative, though indirect, route involves the conversion of a related aniline to the nitrile.

-

Materials:

-

bis(3,5-diethyl-4-iodophenyl)methane (as an illustrative precursor for a related synthesis)

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

-

Procedure (Illustrative for a related compound):

-

In a reaction vessel, dissolve bis(3,5-diethyl-4-iodophenyl)methane in DMF.[3]

-

Add copper(I) cyanide to the solution.[3]

-

Heat the reaction mixture to 180°C for 1 hour.[3]

-

After cooling, the reaction mixture is worked up to isolate the desired dinitrile product. This would typically involve quenching the reaction, extraction, and purification by chromatography or recrystallization.

-

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by two main regions. The aromatic protons appear as a pair of doublets, typically between δ 7.2 and 7.7 ppm. The two protons of the central methylene bridge are chemically equivalent and present as a sharp singlet in the range of δ 4.0 to 4.3 ppm.[1]

-

¹³C NMR: Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum shows a simplified set of signals. Four distinct signals are expected for the aromatic carbons, with the carbon atom directly attached to the nitrile group appearing around δ 110-112 ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak (M⁺) is observed at an m/z ratio of 218, corresponding to the molecular formula C₁₅H₁₀N₂.[1] The primary fragmentation pattern involves the cleavage of the C-C bond at the benzylic position.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.

-

Nitrile (C≡N) stretch: A sharp, medium-intensity band is anticipated in the region of 2260-2240 cm⁻¹.

-

Aromatic C-H stretch: Bands are expected in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands of varying intensity are expected between 1600-1475 cm⁻¹.

-

Aliphatic C-H stretch: Absorptions corresponding to the methylene group will appear between 3000-2850 cm⁻¹.

Role in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis.[1] Its primary significance in the pharmaceutical industry is as a known impurity in the synthesis of Letrozole, an aromatase inhibitor used in the treatment of breast cancer.[1] The benzonitrile moieties can be further elaborated into other functional groups, making this compound a versatile precursor for more complex molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.

Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for product characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Methylenedibenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-Methylenedibenzonitrile, a key intermediate in various fields of chemical research and development. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound, also known as 4,4'-dicyanodiphenylmethane, is an aromatic nitrile with the chemical formula C₁₅H₁₀N₂. It is a white to off-white solid at room temperature. The molecule is characterized by two benzonitrile units linked by a methylene bridge. This compound serves as a valuable building block in organic synthesis and is a known impurity in the production of the pharmaceutical drug Letrozole. Its versatile chemical nature makes it a compound of interest for researchers in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and well-established method involves a two-step process: the radical bromination of 4-methylbenzonitrile to form 4-(bromomethyl)benzonitrile, followed by a coupling reaction. An alternative approach is the Friedel-Crafts alkylation of benzonitrile.

Synthesis via Bromination and Coupling

This synthetic pathway is a two-stage process, beginning with the formation of a benzyl bromide intermediate, which is then coupled to yield the final product.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile

This step involves a free-radical bromination of 4-methylbenzonitrile, commonly known as the Wohl-Ziegler reaction.[1]

-

Materials:

-

4-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile in the chosen anhydrous solvent.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).

-

Heat the reaction mixture to reflux under inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated by light.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)benzonitrile, which can be purified by recrystallization.

-

Step 2: Synthesis of this compound

General Procedure (Proposed):

-

Materials:

-

4-(Bromomethyl)benzonitrile

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

-

Procedure:

-

Dissolve 4-(bromomethyl)benzonitrile in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base portion-wise with stirring.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

-

Synthesis via Friedel-Crafts Alkylation

An alternative synthetic route is the Friedel-Crafts alkylation of benzonitrile with a methylene source, catalyzed by a Lewis acid.

Experimental Protocol (General):

-

Materials:

-

Benzonitrile

-

Dichloromethane (as the methylene source) or another suitable alkylating agent

-

A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

-

Anhydrous conditions

-

-

Procedure:

-

In a flask equipped for inert atmosphere operation, suspend the Lewis acid in an excess of benzonitrile, which can also act as the solvent.

-

Cool the mixture in an ice bath.

-

Slowly add dichloromethane with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.

-

Once the reaction is complete, quench by carefully pouring the mixture onto ice and hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

-

Purify the resulting crude product by column chromatography or recrystallization.

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀N₂ | |

| Molecular Weight | 218.25 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 167-175 °C |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are typically recorded in deuterated chloroform (CDCl₃).

Figure 2: Characterization workflow for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 4H | Aromatic protons ortho to -CN |

| ~7.3 | d | 4H | Aromatic protons meta to -CN |

| ~4.1 | s | 2H | Methylene protons (-CH₂-) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Quaternary aromatic carbon attached to -CH₂- |

| ~132 | Aromatic CH carbon |

| ~130 | Aromatic CH carbon |

| ~119 | Nitrile carbon (-C≡N) |

| ~111 | Quaternary aromatic carbon attached to -CN |

| ~41 | Methylene carbon (-CH₂-) |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1605 | Medium | Aromatic C=C stretch |

| ~1500 | Medium | Aromatic C=C stretch |

| ~1420 | Medium | CH₂ scissoring |

| ~820 | Strong | para-disubstituted C-H bend |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 218 | [M]⁺, Molecular ion |

| 217 | [M-H]⁺ |

| 116 | [C₈H₄N]⁺, Cleavage of the methylene bridge |

| 102 | [C₇H₄N]⁺, Benzonitrile fragment |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragments.

Purification

Purification of the crude this compound is crucial to obtain a product of high purity. Recrystallization is the most common method.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures like toluene/heptane or ethanol/water.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

-

Conclusion

This technical guide has outlined the primary synthetic routes and detailed characterization methods for this compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Adherence to these procedures will facilitate the reliable preparation and verification of this compound for further research and development activities.

References

Spectroscopic Profile of 4,4'-Methylenedibenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core chemical compound 4,4'-Methylenedibenzonitrile, also known as 4,4'-dicyanodiphenylmethane. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Core Compound Overview

This compound (C₁₅H₁₀N₂) is an aromatic nitrile characterized by two benzonitrile units linked by a methylene bridge. It is a white to off-white solid at room temperature.[1] Its symmetric structure simplifies its spectroscopic signatures, making NMR and IR spectroscopy powerful tools for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons (ortho to -CN) | ~ 7.2 - 7.7 | Doublet |

| Aromatic Protons (meta to -CN) | ~ 7.2 - 7.7 | Doublet |

| Methylene Protons (-CH₂-) | ~ 4.0 - 4.3 | Singlet |

Due to the molecule's symmetry, the four protons on each benzene ring form a typical AA'BB' system, appearing as a pair of doublets in the aromatic region. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the meta protons.[1]

¹³C NMR (Carbon-13) Data

| Carbon | Chemical Shift (δ) ppm |

| Nitrile Carbon (-C≡N) | ~ 118 - 120 |

| Aromatic Carbon (ipso, bonded to -CN) | ~ 110 - 112 |

| Aromatic CH Carbons | ~ 129 - 133 |

| Aromatic Quaternary Carbon (bonded to -CH₂-) | ~ 140 - 145 |

| Methylene Carbon (-CH₂-) | Not explicitly found in search results |

The proton-decoupled ¹³C NMR spectrum is anticipated to show four distinct signals for the aromatic carbons due to the molecule's symmetry.[1]

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methylene C-H Stretch | 3000 - 2850 |

| Nitrile (C≡N) Stretch | 2230 - 2210 |

| Aromatic C=C Bending | 1600 - 1475 |

Mass Spectrometry (MS)

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀N₂ |

| Molecular Weight | 218.25 g/mol |

| Expected Molecular Ion (M⁺˙) Peak (m/z) | 218 |

| Major Fragmentation Pathway | Cleavage of the C-C bond of the methylene bridge |

The mass spectrum will be used to confirm the molecular weight and to analyze the fragmentation pattern to support the structural elucidation.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent by the manufacturer to set the chemical shift reference to 0 ppm.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a clear spectrum.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer is beneficial due to the lower natural abundance of ¹³C.

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-10 seconds, depending on the relaxation times of the quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation.

-

Thoroughly mix the sample and KBr.

-

Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrument Parameters (FT-IR):

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum will show absorption bands (peaks) at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺˙).

-

The high energy of the electrons also leads to the fragmentation of the molecular ion into smaller, charged fragments.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z.

-

-

Data Analysis:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight.

-

The other peaks in the spectrum represent the fragment ions, providing information about the molecule's structure.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Determining the Solubility of 4,4'-Methylenedibenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4'-Methylenedibenzonitrile (MDBN), a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents, alongside a qualitative analysis of its expected behavior based on its molecular structure.

Introduction to this compound

This compound, also known as 4,4'-dicyanodiphenylmethane, is an aromatic nitrile with the chemical formula C₁₅H₁₀N₂. It is a solid, white to off-white compound at room temperature.[1] Its structure, featuring two benzonitrile units linked by a methylene bridge, dictates its solubility properties. The presence of the polar nitrile groups (-C≡N) and the nonpolar aromatic rings and methylene bridge results in a molecule with moderate polarity.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be effective at dissolving MDBN. The polarity of these solvents can interact favorably with the polar nitrile groups of the MDBN molecule.

-

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol may exhibit moderate solubility. While they are polar, their hydrogen-bonding capabilities might not interact as strongly with the nitrile groups compared to the dipole-dipole interactions with aprotic solvents.

-

Nonpolar Solvents: Solvents with low polarity, such as toluene, hexane, and cyclohexane, are generally expected to be poor solvents for MDBN due to the significant polarity imparted by the two nitrile groups.

-

Chlorinated Solvents: Chloroform has been noted as a solvent in which this compound is slightly soluble.[1] Other chlorinated solvents like dichloromethane may exhibit similar behavior.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filter material should be compatible with the solvent.

-

Dilution and Analysis: Dilute the filtered saturated solution to a known volume with the same solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal saturation method.

References

Technical Guide: 4,4'-Methylenebis(benzonitrile) (4,4'-MDBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(benzonitrile), also known as 4,4'-dicyanodiphenylmethane[1]. The compound, abbreviated as 4,4'-MDBN, is an aromatic nitrile characterized by two benzonitrile units linked by a methylene bridge[1]. While not extensively studied for its own biological activity, 4,4'-MDBN is a notable compound in synthetic organic chemistry. It serves as a valuable intermediate and building block for more complex molecules[1]. Significantly, it is recognized as a process impurity in the synthesis of Letrozole, an aromatase inhibitor used in the treatment of breast cancer[1]. This guide will cover its chemical structure, IUPAC name, physicochemical properties, spectral data, a detailed synthesis protocol, and its relationship to the pharmaceutical agent Letrozole.

Chemical Structure and Nomenclature

The core structure of 4,4'-MDBN consists of a central methylene group bonded to the fourth position of two separate benzonitrile rings.

Chemical Structure:

-

IUPAC Name: 4-[(4-cyanophenyl)methyl]benzonitrile

-

Common Names: 4,4'-Methylenebis(benzonitrile), 4,4'-MDBN, 4,4'-Dicyanodiphenylmethane[1]

-

CAS Number: 10466-37-2[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 4,4'-MDBN is presented below for easy reference.

Table 1: Physicochemical Properties of 4,4'-MDBN

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀N₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 167 - 175 °C | [1] |

| Boiling Point (Predicted) | 410.6 ± 38.0 °C | [1] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform | [1] |

Table 2: Spectroscopic Data for 4,4'-MDBN

| Spectroscopy | Data Interpretation | Reference |

| ¹H NMR | Aromatic Protons: Signals appear as a pair of doublets between δ 7.2 and 7.7 ppm. The protons ortho to the nitrile group are deshielded and appear further downfield. Methylene Protons: A single sharp peak is observed for the two equivalent protons of the methylene bridge in the range of δ 4.0 to 4.3 ppm, shifted downfield due to the influence of the adjacent aromatic rings. | [1] |

| ¹³C NMR | Due to the molecule's symmetry, five unique carbon environments are expected. | [1] |

Experimental Protocols: Synthesis of 4,4'-MDBN

The most common synthetic route to 4,4'-MDBN is a two-step process that begins with the bromination of 4-methylbenzonitrile, followed by a coupling reaction to form the methylene bridge[1].

Step 1: Bromination of 4-Methylbenzonitrile to 4-(Bromomethyl)benzonitrile

This reaction is a free-radical bromination at the benzylic position, often referred to as the Wohl-Ziegler reaction[1].

-

Reaction Scheme:

-

Detailed Protocol:

-

Materials: 4-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator, and a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Anhydrous conditions are crucial to prevent hydrolysis of the product[1].

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile in the chosen solvent.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the mixture to reflux. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)benzonitrile.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Step 2: Coupling of 4-(Bromomethyl)benzonitrile to form 4,4'-Methylenebis(benzonitrile)

The formation of the methylene bridge can be achieved through various coupling methodologies.

-

Reaction Scheme:

-

Detailed Protocol (Illustrative):

-

Materials: 4-(bromomethyl)benzonitrile, a suitable base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base in the chosen solvent.

-

Slowly add a solution of 4-(bromomethyl)benzonitrile in the same solvent to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 4,4'-MDBN.

-

-

Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield pure, white to off-white crystals of 4,4'-Methylenebis(benzonitrile).

-

Role in Drug Development: An Impurity in Letrozole Synthesis

Currently, there is a lack of published research on the specific biological activities or signaling pathway interactions of 4,4'-MDBN. Its primary relevance in the context of drug development is as a known process-related impurity in the manufacturing of Letrozole[1].

Letrozole is a non-steroidal aromatase inhibitor, and its synthesis involves intermediates that can lead to the formation of 4,4'-MDBN. The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug quality, safety, and efficacy. Therefore, the monitoring and control of 4,4'-MDBN levels are essential during the production of Letrozole to ensure it meets the stringent requirements of regulatory bodies.

Visualizations

Synthetic Workflow for 4,4'-MDBN

Caption: Synthetic pathway for 4,4'-Methylenebis(benzonitrile).

Relationship of 4,4'-MDBN to Letrozole Synthesis

Caption: 4,4'-MDBN as an impurity in Letrozole synthesis.

Conclusion

4,4'-Methylenebis(benzonitrile) is a well-defined chemical entity with established physicochemical and spectral properties. While its direct application in drug development as a therapeutic agent has not been reported, its role as a synthetic intermediate and a critical process impurity in the manufacturing of the anticancer drug Letrozole makes it a compound of significant interest to pharmaceutical scientists and researchers. The detailed synthetic protocols and data presented in this guide are intended to support further research and ensure quality control in related synthetic processes.

References

Methodological & Application

Application Notes and Protocols for 4,4'-Methylenedibenzonitrile in High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,4'-methylenedibenzonitrile as a versatile monomer in the synthesis of high-performance polymers. The unique chemical structure of this monomer, featuring two nitrile functionalities connected by a methylene bridge, allows for its participation in various polymerization reactions to create polymers with exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for demanding applications in aerospace, electronics, and medical devices.

Introduction to this compound for Polymer Synthesis

This compound, also known as 4,4'-dicyanodiphenylmethane, is a crystalline solid that serves as a valuable building block for several classes of high-performance polymers. The presence of nitrile (-C≡N) groups allows for two primary polymerization pathways:

-

Poly(aryl ether nitrile) (PAEN) Synthesis: The nitrile groups activate the aromatic rings for nucleophilic aromatic substitution reactions with bisphenolic comonomers. This route leads to the formation of linear, thermoplastic poly(aryl ether nitrile)s, which are known for their excellent combination of toughness, high glass transition temperatures, and good processability.

-

Cyclotrimerization to Form Thermosetting Networks: The nitrile groups can undergo a cyclotrimerization reaction, typically in the presence of a catalyst and heat, to form highly cross-linked thermosetting polymers with a network of triazine rings. These thermosets exhibit outstanding thermal and oxidative stability, high modulus, and excellent solvent resistance.

High-Performance Polymers from this compound

Poly(aryl ether nitrile)s (PAENs)

PAENs are a class of engineering thermoplastics that offer a compelling balance of properties. The incorporation of the methylene bridge from this compound can impart a degree of flexibility into the polymer backbone, potentially improving processability compared to more rigid aromatic structures.

Key Properties of PAENs:

-

High glass transition temperatures (Tg)[1]

-

Good mechanical strength and toughness[2]

-

Resistance to a wide range of chemicals[3]

-

Good dielectric properties[3]

Thermosetting Poly-triazine Networks

The cyclotrimerization of the nitrile groups in this compound, often in combination with other dinitrile or poly-nitrile functional monomers, results in the formation of a rigid, three-dimensional network structure. This network is responsible for the exceptional high-temperature performance of these materials.

Key Properties of Poly-triazine Thermosets:

-

Exceptional thermal stability, often exceeding 400°C[4]

-

High mechanical modulus and strength

-

Excellent resistance to solvents and corrosive environments

-

Low flammability and smoke emission

Quantitative Data Presentation

The following tables summarize the typical properties of high-performance polymers that can be synthesized using this compound as a key monomer. The exact properties will depend on the specific comonomers used, the polymerization conditions, and the final polymer architecture.

Table 1: Typical Properties of Poly(aryl ether nitrile)s (PAENs)

| Property | Typical Value Range |

| Glass Transition Temp. (Tg) | 150 - 250 °C |

| Decomposition Temp. (Td) | > 450 °C |

| Tensile Strength | 80 - 120 MPa |

| Tensile Modulus | 2.5 - 4.0 GPa |

| Dielectric Constant (1 MHz) | 3.0 - 4.5 |

Table 2: Typical Properties of Poly-triazine Thermosets

| Property | Typical Value Range |

| Glass Transition Temp. (Tg) | > 300 °C (often not detectable) |

| Decomposition Temp. (Td) | > 450 °C |

| Flexural Strength | 100 - 180 MPa |

| Flexural Modulus | 3.5 - 5.0 GPa |

| Water Absorption (24h) | < 0.5% |

Experimental Protocols

Synthesis of Poly(aryl ether nitrile) via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of a poly(aryl ether nitrile) from this compound and a bisphenol, such as Bisphenol A.

Materials:

-

This compound

-

Bisphenol A (or other bisphenol)

-

Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet, add equimolar amounts of this compound and Bisphenol A.

-

Add a 10-20% molar excess of anhydrous potassium carbonate.

-

Add NMP to achieve a solids concentration of 20-30% (w/v) and a sufficient amount of toluene to fill the Dean-Stark trap.

-

Purge the flask with nitrogen for at least 30 minutes.

-

Heat the reaction mixture to 140-150°C with vigorous stirring to azeotropically remove the water formed during the reaction. Toluene will reflux and collect in the Dean-Stark trap.

-

After no more water is collected, carefully remove the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-200°C.

-

Maintain the reaction at this temperature for 4-8 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol or water with vigorous stirring.

-

Filter the fibrous polymer precipitate and wash it thoroughly with water and then with methanol to remove any residual solvent and salts.

-

Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

Characterization:

-

Inherent Viscosity: Determine the polymer's molecular weight by measuring the inherent viscosity in a suitable solvent (e.g., NMP) at a concentration of 0.5 g/dL at 25°C.

-

FTIR Spectroscopy: Confirm the formation of the ether linkages and the presence of the nitrile groups.

-

NMR Spectroscopy: Elucidate the detailed chemical structure of the polymer.

-

Thermal Analysis (DSC, TGA): Determine the glass transition temperature and the thermal decomposition temperature.

Synthesis of a Thermosetting Resin via Cyclotrimerization

This protocol outlines a general procedure for the preparation of a thermosetting resin from this compound.

Materials:

-

This compound

-

Curing catalyst (e.g., a strong base like sodium methoxide, or a Lewis acid like zinc chloride)

-

Optional: Comonomers with nitrile or other reactive groups to modify properties.

Procedure:

-

Melt the this compound monomer at a temperature above its melting point (around 155-160°C).

-

Add the curing catalyst (typically 0.1-2 wt%) to the molten monomer and stir until a homogeneous mixture is obtained.

-

Pour the molten resin into a preheated mold.

-

Cure the resin in an oven using a staged curing cycle. A typical cycle might be:

-

180°C for 2 hours

-

200°C for 2 hours

-

220°C for 4 hours

-

Post-cure at 250°C for 2 hours The exact curing profile will depend on the catalyst used and the desired degree of cross-linking.

-

-

Allow the cured thermoset to cool slowly to room temperature to minimize internal stresses.

Characterization:

-

FTIR Spectroscopy: Monitor the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of triazine ring vibrations (around 1520 and 1360 cm⁻¹).

-

Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (often not observable for highly cross-linked networks) and the storage modulus.

-

Thermogravimetric Analysis (TGA): Evaluate the thermal and oxidative stability of the cured material.

Visualizations

Caption: Polymerization pathways of this compound.

Caption: Experimental workflow for PAEN synthesis.

References

Application Notes and Protocols: Reaction of 4,4'-Methylenedibenzonitrile with Amines for the Synthesis of Novel Bis(amidine) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of bis(amidine) derivatives from 4,4'-methylenedibenzonitrile and various amines. The direct reaction of nitriles with amines to form amidines can be challenging; however, methodologies involving base-catalyzed and strong base-activated approaches have proven effective. The resulting bis(amidine) compounds are of significant interest in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer properties. This document outlines two primary synthetic strategies and discusses the potential applications and mechanisms of action of the synthesized compounds.

Introduction

This compound is a readily available aromatic dinitrile that serves as a versatile precursor for the synthesis of various functionalized molecules. Its reaction with amines to form bis(amidine)s introduces two strongly basic and pharmacologically relevant amidine moieties into a single molecular scaffold. Amidines are known to be important pharmacophores due to their ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[1][2] Consequently, bis(amidine) derivatives of this compound are attractive targets for the development of novel therapeutic agents.

This document details two primary protocols for the synthesis of these bis(amidine) compounds: a sodium methoxide-catalyzed reaction with diamines and a strong base-mediated reaction with primary amines.

Synthetic Protocols

Two principal methods for the synthesis of bis(amidine)s from this compound are presented below.

Protocol 1: Sodium Methoxide-Catalyzed Synthesis of Bis(amidines) from this compound and Diamines

This protocol is adapted from a general method for the synthesis of bis(amidine) derivatives from dinitriles and diamines using sodium methoxide as a catalyst.[3]

Materials:

-

This compound

-

Aliphatic or aromatic diamine (e.g., ethylenediamine, 1,4-diaminobenzene)

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous methanol to the flask to dissolve the dinitrile. Then, add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 eq).

-

Amine Addition: To the stirred solution, add the diamine (1.0-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) or by column chromatography on silica gel to afford the desired bis(amidine) derivative.

Protocol 2: Strong Base-Mediated Synthesis of N-Substituted Bis(amidines) from this compound and Primary Amines

This protocol is based on the activation of primary amines with a strong base to facilitate their addition to nitriles.[4][5]

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine) (2.0-2.5 eq)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation)

-

Schlenk flask or similar apparatus for air-sensitive reactions

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Amine Activation: In a Schlenk flask under an inert atmosphere, dissolve the primary amine (2.0-2.5 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Deprotonation: Add n-butyllithium (1.0 eq per equivalent of amine) dropwise to the cooled amine solution. Stir the mixture at -78 °C for 30 minutes.

-

Nitrile Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it dropwise to the lithium amide solution at -78 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether.

-

Purification and Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-substituted bis(amidine) can be purified by column chromatography. For isolation as the hydrochloride salt, dissolve the purified product in anhydrous diethyl ether and add a solution of HCl in diethyl ether. The precipitated salt can be collected by filtration.

Data Presentation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Cyanopyridine | Ethylenediamine | NaOMe | Methanol | Reflux | 12 | Bis(amidine) derivative | Good | [3] |

| 4-Cyanopyridine | 1,3-Diaminopropane | NaOMe | Methanol | Reflux | 12 | Bis(amidine) derivative | Good | [3] |

| Benzonitrile | Aniline | n-BuLi | THF | RT | 12-24 | N-phenylbenzamidine | 60-80 | [5] |

| 4-Chlorobenzonitrile | Benzylamine | n-BuLi | THF | RT | 12-24 | N-benzyl-4-chlorobenzamidine | Good | [5] |

Note: The yields for the specific reaction of this compound are not explicitly reported in the literature and would need to be determined empirically following these protocols.

Applications and Mechanism of Action

Applications in Drug Discovery

Bis(amidine) compounds are a well-established class of pharmacologically active molecules with a broad range of therapeutic applications.

-

Antimicrobial Agents: Aromatic bis(amidines), such as pentamidine, are known for their antiprotozoal activity.[2] More recently, bis(amidines) have been investigated for their ability to potentiate the activity of conventional antibiotics against Gram-negative bacteria by disrupting the outer membrane.[6][7] The bis(amidine) derivatives of this compound represent a novel scaffold for the development of such antibiotic adjuvants.

-

Anticancer Agents: Certain bis(amidine) derivatives have demonstrated significant anticancer activity.[3] Their mechanism of action is often attributed to their ability to bind to the minor groove of DNA, interfering with DNA replication and transcription processes in cancer cells.[1]

-

Enzyme Inhibitors: The amidine functional group can act as a bioisostere for other cationic groups and can form strong interactions with the active sites of enzymes, making them effective enzyme inhibitors.

Mechanism of Action

The biological activity of bis(amidines) is often linked to their ability to interact with negatively charged biomolecules.

Caption: Proposed mechanisms of action for bis(amidine) derivatives.

The positively charged amidinium groups can bind to the negatively charged phosphate backbone of DNA, particularly in the AT-rich minor groove. This interaction can physically block the binding of essential proteins, thereby inhibiting DNA replication and gene transcription. In bacteria, bis(amidines) can interact with the lipopolysaccharide (LPS) layer of the outer membrane, leading to its disruption and increasing the permeability to other antibiotics.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of bis(amidine) derivatives from this compound.

Caption: General workflow for synthesis and evaluation.

Conclusion

The reaction of this compound with amines provides a straightforward entry into a class of bis(amidine) derivatives with significant potential in drug discovery. The protocols outlined in this document, based on either base-catalyzed or strong base-mediated approaches, offer viable routes to these valuable compounds. Further investigation into the biological activities of these novel bis(amidines) is warranted and may lead to the identification of new lead compounds for the treatment of infectious diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]

- 5. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4,4'-Methylenedibenzonitrile as a Versatile Building Block for Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenedibenzonitrile, a readily available aromatic dinitrile, presents a versatile and strategically important scaffold for the synthesis of a diverse array of heterocyclic compounds. The two nitrile functionalities serve as key reactive handles for the construction of various five- and six-membered heterocycles, which are prevalent motifs in numerous biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, along with a summary of their potential biological activities. The methodologies described herein are based on established synthetic transformations of nitriles and aim to provide a practical guide for researchers in medicinal chemistry and drug discovery.

Synthetic Pathways Overview

The nitrile groups of this compound can be transformed into a variety of heterocyclic rings through several key chemical reactions, including cycloadditions and cyclotrimerizations. This allows for the synthesis of symmetric bis-heterocyclic structures, which can be advantageous for modulating binding affinity and pharmacokinetic properties of drug candidates.

Caption: Synthetic routes from this compound to various heterocyclic compounds.

Application Notes

Bis-tetrazoles: Carboxylic Acid Bioisosteres

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The synthesis of bis-tetrazoles from this compound provides molecules with two such functionalities, potentially enhancing their interaction with biological targets.

Potential Applications:

-

Antihypertensive agents: As mimics of angiotensin II receptor blockers (ARBs) that contain a tetrazole moiety.

-

Anticancer agents: Tetrazole-containing compounds have shown promise as inhibitors of various enzymes involved in cancer progression.[1]

-

Antibacterial and antifungal agents: The tetrazole nucleus is present in several antimicrobial drugs.[1]

Bis-triazines: Scaffolds for Kinase Inhibitors

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. The cyclotrimerization of this compound can lead to the formation of a bis-triazine structure, offering a rigid framework for the presentation of various substituents to interact with protein binding sites.

Potential Applications:

-

Oncology: As core structures for the development of inhibitors of protein kinases implicated in cancer cell proliferation and survival.

-

Antiviral agents: Triazine derivatives have been investigated for their antiviral activities.

-

Herbicides: Certain triazine compounds are used as herbicides.[2]

Bis-oxadiazoles and Bis-thiadiazoles: Versatile Pharmacophores

The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are important five-membered heterocycles with a broad spectrum of biological activities. Their synthesis from this compound would yield molecules with two of these pharmacophores, potentially leading to enhanced or novel biological profiles.

Potential Applications:

-

Antimicrobial agents: Both oxadiazole and thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[3]

-

Anti-inflammatory agents: Compounds containing these rings have been reported to possess anti-inflammatory activity.

-

Anticancer agents: A number of oxadiazole and thiadiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3]

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of the respective heterocycles from nitriles. Researchers should optimize the reaction conditions for this compound in their own laboratories.

Protocol 1: Synthesis of 4,4'-Methylenebis(phenyl-1H-tetrazole) (Bis-tetrazole)

This protocol is based on the well-established [3+2] cycloaddition reaction between a nitrile and sodium azide.[4][5]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in DMF.

-

Add sodium azide (2.2 equivalents) and ammonium chloride (2.2 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the mixture with dilute HCl to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4,4'-Methylenebis(phenyl-1H-tetrazole).

Characterization:

-

¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry to confirm the structure.

Protocol 2: Synthesis of 2,4,6-Tris(4-cyanophenylmethyl)phenyl-1,3,5-triazine (Bis-triazine) - Proposed

This protocol is based on the acid-catalyzed cyclotrimerization of nitriles.[6][7]

Materials:

-

This compound

-

Anhydrous Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, or TiCl₄) or a strong protic acid (e.g., trifluoromethanesulfonic acid)

-

High-boiling point inert solvent (e.g., 1,2,4-trichlorobenzene)

Procedure:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent) and the inert solvent.

-

Add the Lewis acid catalyst (catalytic amount, e.g., 0.1-0.3 equivalents) under a nitrogen atmosphere.

-

Heat the reaction mixture to a high temperature (typically >200 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and quench it by carefully adding a dilute acid or base solution (depending on the catalyst used).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired bis-triazine.

Characterization:

-

¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry to confirm the structure.

Protocol 3: Synthesis of 4,4'-Methylenebis(phenyl-1,3,4-oxadiazole) (Bis-oxadiazole) - Proposed

This protocol involves a two-step process: conversion of the nitriles to acylhydrazines followed by cyclization.

Step 1: Synthesis of 4,4'-Methylenebis(benzoyl hydrazide)

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Reflux a mixture of this compound (1 equivalent) and an excess of hydrazine hydrate (e.g., 10 equivalents) in ethanol for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Wash the resulting solid with cold ethanol and dry to obtain the bis-acylhydrazide.

Step 2: Cyclization to Bis-oxadiazole

Materials:

-

4,4'-Methylenebis(benzoyl hydrazide)

-

Triethyl orthoformate

-

Catalytic amount of a strong acid (e.g., concentrated H₂SO₄)

Procedure:

-

Suspend the bis-acylhydrazide (1 equivalent) in an excess of triethyl orthoformate.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure bis-oxadiazole.

Characterization:

-

¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry for both the intermediate and the final product.

Quantitative Data Summary

While specific biological data for heterocyclic compounds directly derived from this compound is limited in the public domain, the following table summarizes representative biological activities of compounds containing similar bis-heterocyclic scaffolds. This data can serve as a benchmark for the expected potency of derivatives synthesized from this compound.

| Compound Class | Target Organism/Cell Line | Biological Activity | IC₅₀ / MIC (µM) | Reference |

| Bis-thiadiazole Derivative | Staphylococcus aureus | Antibacterial | 1.25 | [3] |

| Bis-thiadiazole Derivative | Escherichia coli | Antibacterial | 2.5 | [3] |

| Bis-thiadiazole Derivative | MCF-7 (Breast Cancer) | Anticancer | 0.87 | [3] |

| Bis-oxadiazole Derivative | A549 (Lung Cancer) | Anticancer | 5.2 | [8] |

| Bis-triazole Derivative | Candida albicans | Antifungal | 31.3 | [9] |

| Pyrimidine-5-carbonitrile | HepG2 (Liver Cancer) | Anticancer | 3.56 | [10] |

| Quinolone Analog | Aspergillus flavus | Antifungal | 1.05 µg/mL | [11] |

Signaling Pathway and Workflow Diagrams

Caption: General workflow for the synthesis and biological evaluation of heterocyclic compounds.

Caption: Hypothetical signaling pathway showing the inhibition of a protein kinase.

Conclusion

This compound is a valuable and underutilized starting material for the construction of diverse, biologically relevant heterocyclic compounds. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the chemical space around this scaffold. The symmetrical nature of the resulting bis-heterocyclic compounds may offer unique advantages in drug design, and further investigation into their biological activities is warranted. The provided workflows and pathway diagrams serve as conceptual guides for the systematic development and evaluation of novel therapeutic agents based on this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. One Pot Single Step Synthesis and Biological Evaluation of Some Novel Bis(1,3,4-thiadiazole) Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Phthalocyanines using 4,4'-Methylenebis(2,6-dimethylbenzonitrile)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel phthalocyanine derivatives using 4,4'-Methylenebis(2,6-dimethylbenzonitrile) (4,4'-MDBN) as a precursor. Phthalocyanines are robust macrocyclic compounds with wide-ranging applications in photodynamic therapy, catalysis, and materials science. The use of a methylene-bridged bis-phthalonitrile derivative like 4,4'-MDBN is anticipated to lead to the formation of unique polymeric or oligomeric phthalocyanine structures with potentially novel photophysical and electronic properties.

These protocols are based on established methodologies for phthalocyanine synthesis from substituted phthalonitriles.[1][2][3][4][5][6] Researchers should adapt these protocols based on their specific experimental setup and desired final product.

Overview of the Synthetic Approach

The synthesis of phthalocyanines from phthalonitrile precursors generally involves a metal-templated cyclotetramerization reaction.[6] In this proposed application, 4,4'-MDBN will be reacted in the presence of a metal salt and a high-boiling point solvent, with or without a catalytic base, to yield a methylene-bridged bis-phthalocyanine. The resulting structure is expected to be a dimer of two phthalocyanine macrocycles linked by a methylene group.

Proposed Reaction Scheme:

The cyclotetramerization of 4,4'-MDBN in the presence of a metal salt (e.g., Zn(OAc)₂) is expected to proceed as follows:

Caption: Proposed synthesis of methylene-bridged bis-phthalocyanine.

Experimental Protocols

2.1. Synthesis of Zinc(II) Methylene-Bridged Bis-Phthalocyanine

This protocol describes a typical procedure for the synthesis of a zinc-based phthalocyanine dimer from 4,4'-MDBN.

Materials:

-

4,4'-Methylenebis(2,6-dimethylbenzonitrile) (4,4'-MDBN)

-

Zinc acetate (Zn(OAc)₂)

-

1-Pentanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Toluene

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4,4'-MDBN (1.0 eq) and zinc acetate (0.5 eq).

-

Solvent and Catalyst Addition: Add 1-pentanol as the solvent (sufficient to ensure stirring) and a catalytic amount of DBU (e.g., 2-3 drops).

-

Reaction: Heat the reaction mixture to reflux (approx. 138°C) under a nitrogen atmosphere. The reaction progress can be monitored by the appearance of a deep green or blue color. Maintain reflux for 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add methanol to precipitate the crude product.

-

Filter the precipitate and wash sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts.

-

-

Purification:

-

The crude product can be further purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in chloroform or a mixture of DMF and toluene.

-

Alternatively, Soxhlet extraction with different solvents can be employed for purification.[7]

-

Visual Workflow for Synthesis and Purification:

Caption: Workflow for phthalocyanine synthesis and purification.

Data Presentation

Quantitative data from the synthesis should be recorded systematically to allow for comparison and optimization. The following table provides a template for data collection.

| Entry | Metal Salt | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | λmax (nm) in DMF |

| 1 | Zn(OAc)₂ | 1-Pentanol | DBU | 12 | 138 | [Record] | [Record] |

| 2 | ZnCl₂ | 1-Pentanol | DBU | 12 | 138 | [Record] | [Record] |

| 3 | Zn(OAc)₂ | DMAE | None | 12 | 166 | [Record] | [Record] |

| 4 | CoCl₂ | 1-Pentanol | DBU | 24 | 138 | [Record] | [Record] |

| 5 | CuCl | None (MW) | Urea | 0.1 | [Record] | [Record] | [Record] |

Note: DMAE (2-dimethylaminoethanol) can serve as both a solvent and a base. Microwave-assisted synthesis (Entry 5) offers a solvent-free and rapid alternative.[7]

Characterization

The synthesized methylene-bridged bis-phthalocyanine should be characterized using standard analytical techniques:

-

UV-Vis Spectroscopy: To confirm the formation of the phthalocyanine macrocycle, which exhibits a characteristic strong Q-band absorption in the 600-750 nm region.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product.

-

Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight of the bis-phthalocyanine.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Applications and Future Research

The novel methylene-bridged bis-phthalocyanine synthesized from 4,4'-MDBN may exhibit unique properties due to the covalent linkage between the two macrocycles. Potential areas of application and future research include:

-